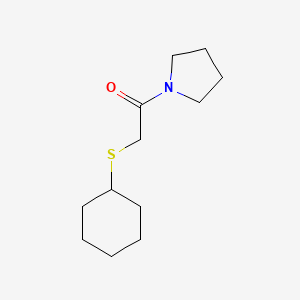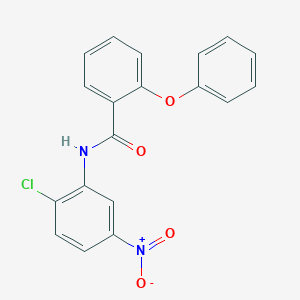![molecular formula C15H22N2O2 B7467187 [3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7467187.png)
[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone, commonly known as DMAP, is a chemical compound with a molecular formula of C16H26N2O. It is a white to off-white crystalline powder that is soluble in organic solvents such as chloroform and ethanol. DMAP is widely used in organic synthesis as a catalyst and reagent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of DMAP as a catalyst is not fully understood, but it is believed to involve the formation of a complex between DMAP and the substrate, which facilitates the reaction by stabilizing intermediates and lowering the activation energy.
Biochemical and physiological effects:
There is limited research on the biochemical and physiological effects of DMAP, as it is primarily used as a chemical reagent. However, studies have shown that DMAP can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMAP in organic synthesis is its ability to catalyze reactions under mild conditions, which can lead to higher yields and fewer byproducts. However, DMAP can be toxic and should be handled with care. It can also be expensive and may not be suitable for large-scale reactions.
Direcciones Futuras
There are several potential future directions for research on DMAP. One area of interest is the development of new catalysts based on the structure of DMAP, which could be more efficient and selective in certain reactions. Another area of research is the use of DMAP in the synthesis of new pharmaceuticals and natural products, which could have important medical applications. Finally, further studies are needed to fully understand the biochemical and physiological effects of DMAP and its potential toxicity.
Métodos De Síntesis
DMAP can be synthesized through a variety of methods, including the reaction of 3-(dimethylamino)phenylacetic acid with 2,6-dimethylmorpholine in the presence of a dehydrating agent such as thionyl chloride. Another common method involves the reaction of 3-(dimethylamino)phenylacetic acid with 2,6-dimethylmorpholine N-oxide in the presence of a reducing agent such as zinc dust.
Aplicaciones Científicas De Investigación
DMAP has been extensively studied for its applications in organic synthesis. It is commonly used as a catalyst in the synthesis of esters, amides, and other organic compounds. DMAP has also been used in the synthesis of biologically active compounds, including pharmaceuticals and natural products.
Propiedades
IUPAC Name |
[3-(dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-9-17(10-12(2)19-11)15(18)13-6-5-7-14(8-13)16(3)4/h5-8,11-12H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABRQNBZSHBFCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7467118.png)

![N-[(4-chlorophenyl)sulfonylamino]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide](/img/structure/B7467131.png)
![[2-oxo-2-(2-phenylsulfanylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467133.png)
![3-[(3-bromophenoxy)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B7467138.png)
![[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467143.png)


![[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467174.png)
![N-benzyl-N-(2-hydroxyethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467184.png)
![2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)


![[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467214.png)